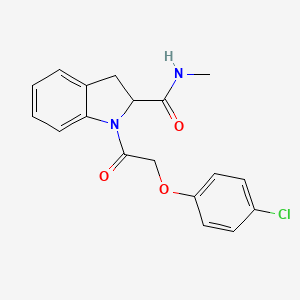

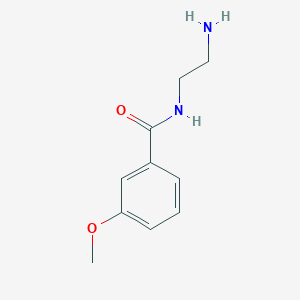

![molecular formula C23H22ClN3OS B3012286 2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine CAS No. 1223760-78-8](/img/structure/B3012286.png)

2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine is a heterocyclic molecule that is presumed to have a pyrazine core, a common feature in many biologically active compounds. Pyrazine derivatives are known for their diverse biological activities and are often explored for their potential medicinal properties. The specific compound is not directly mentioned in the provided papers, but insights can be drawn from related studies on pyrazine derivatives.

Synthesis Analysis

The synthesis of pyrazine derivatives typically involves the reaction of various substituted phenyl or ethynyl groups with a pyrazine core. For instance, the synthesis of 2,5-di(aryleneethynyl)pyrazine derivatives has been achieved through a two-fold reaction of 2,5-dibromo-3,6-dimethylpyrazine with ethynylarenes under Sonogashira conditions, yielding compounds with yields ranging from 23-41% . Although the specific synthesis of the compound is not detailed, similar synthetic strategies involving halogenated precursors and coupling reactions may be applicable.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives can be complex, with substituents influencing the overall geometry and electronic properties of the molecule. For example, in the case of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine, the phenyl rings are parallel to each other, and the pyrazine ring is inclined to their planes . Quantum chemical calculations can provide insights into the HOMO-LUMO gap and the electronic distribution within the molecule, which are crucial for understanding the reactivity and potential biological activity.

Chemical Reactions Analysis

Pyrazine derivatives can undergo various chemical reactions, including reductions and electrophilic substitutions, depending on the substituents present on the pyrazine core. For instance, cyclic voltammetric studies have shown that 2,5-di(phenylethynyl)-3,6-dimethylpyrazine undergoes reduction to the radical anion at approximately -1.9 V, which is almost reversible at high scan rates . The presence of electron-withdrawing or electron-donating groups can significantly alter the reactivity of the pyrazine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. These properties include solubility, melting point, and photoluminescence profiles. For example, the UV-vis absorption and photoluminescence profiles of 2,5-di(phenylethynyl)-3,6-dimethylpyrazine in cyclohexane are similar to those of di(phenylethynyl)benzene, with emissions being red-shifted . These properties are essential for the potential application of pyrazine derivatives in optoelectronic devices or as biological probes.

Scientific Research Applications

Synthesis Techniques

- A general two-step method for the synthesis of 4-(alkyl)pyrazoles, including derivatives similar to the compound , involves reactions with organyl diethylacetals and the Vilsmeier reagent, yielding desired pyrazoles (Reger et al., 2003).

- Pyrazoles, such as the subject compound, can be synthesized using a multi-component cyclo-condensation reaction, demonstrating their potential for antimicrobial and anti-inflammatory applications (Kendre et al., 2015).

Anticancer Potential

- Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, related to the compound , have shown promising antitumor activity against the MCF-7 human breast adenocarcinoma cell line, indicating potential for cancer research (Abdellatif et al., 2014).

Biological Activities

- Pyrazolines, a class including the compound , are known for their biological activities, such as antioxidant and antibacterial properties. For example, certain pyrazoline compounds have shown strong antioxidant and antibacterial activities (Khotimah et al., 2018).

- Some pyrazolines have been synthesized and evaluated for their antidepressant activities, further highlighting the diverse biological applications of this class of compounds (Palaska et al., 2001).

Antimicrobial and Antifungal Applications

- Novel heterocyclic compounds, including pyrazoles and similar derivatives, have been synthesized and tested for their antimicrobial activity. This research indicates the potential use of such compounds in developing new antimicrobial agents (Azab et al., 2013).

Synthesis and Structure Analysis

- The synthesis and structural analysis of pyrazole derivatives, including those structurally related to the compound , provide insight into their chemical properties and potential applications in various fields (Budzisz et al., 2004).

properties

IUPAC Name |

2-(3-chloro-4-ethoxyphenyl)-4-[(2,5-dimethylphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN3OS/c1-4-28-22-8-7-17(12-19(22)24)20-13-21-23(25-9-10-27(21)26-20)29-14-18-11-15(2)5-6-16(18)3/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPNQRYHCVMOBFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=C(C=CC(=C4)C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloro-4-ethoxyphenyl)-4-[(2,5-dimethylbenzyl)thio]pyrazolo[1,5-a]pyrazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

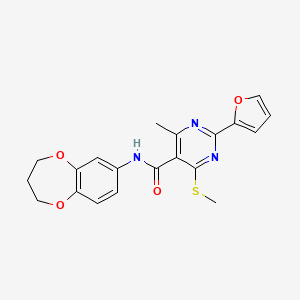

![(E)-3-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B3012203.png)

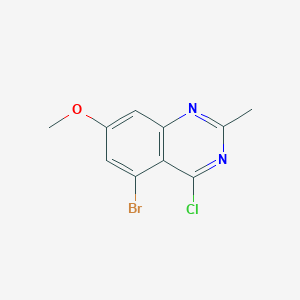

![N-(Cyanomethyl)-2-[2-(trifluoromethoxy)phenyl]cyclopropane-1-carboxamide](/img/structure/B3012214.png)

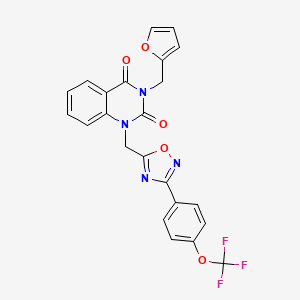

![(2-methoxypyridin-4-yl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3012215.png)

![(4-((3-Methylbenzyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B3012217.png)

![N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3012223.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-3-(2-bromophenyl)propanamide](/img/structure/B3012225.png)